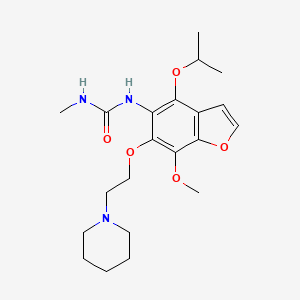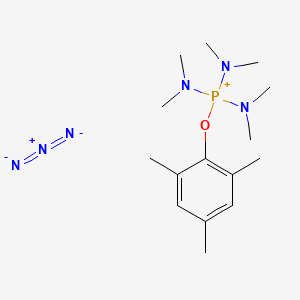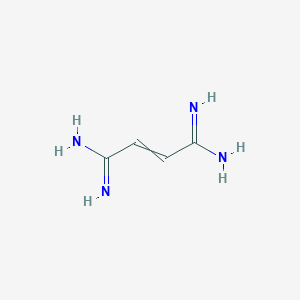
But-2-enediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enediimidamide is an organic compound characterized by the presence of two amidine groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enediimidamide typically involves the reaction of but-2-ene with suitable amidine precursors under controlled conditions. One common method involves the use of but-2-ene-1,4-diamine as a starting material, which is then reacted with formamidine or other amidine sources in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imides, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
But-2-enediimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which But-2-enediimidamide exerts its effects involves interactions with specific molecular targets. The amidine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-ene: A simple alkene with similar structural features but lacking the amidine groups.
But-2-enamide: Contains an amide group instead of amidine, leading to different chemical properties.
But-2-enediimine: Similar structure but with imine groups instead of amidine.
Uniqueness
But-2-enediimidamide is unique due to the presence of two amidine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications that require specific interactions with biological or chemical targets.
Propriétés
Numéro CAS |
76202-52-3 |
|---|---|
Formule moléculaire |
C4H8N4 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
but-2-enediimidamide |
InChI |
InChI=1S/C4H8N4/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H3,7,8) |
Clé InChI |
LROSJDIFFSJKOO-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
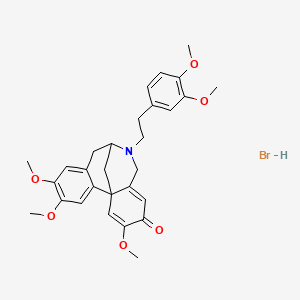
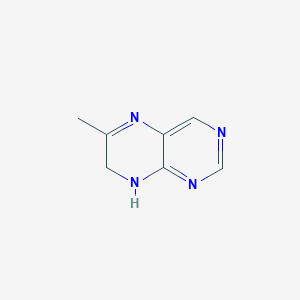
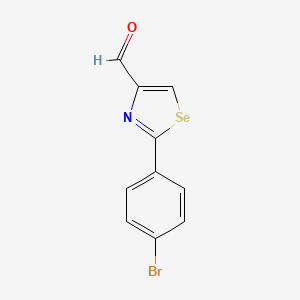
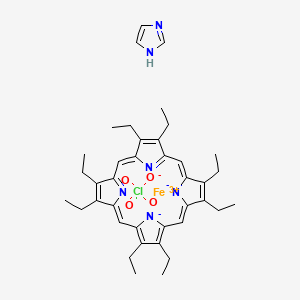



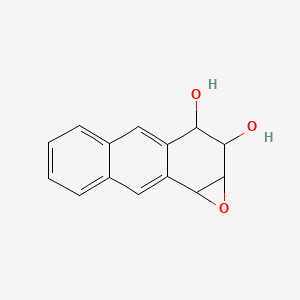
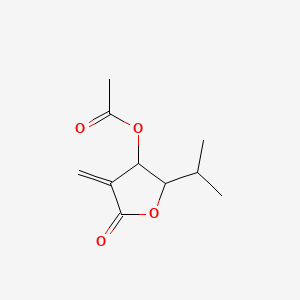
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)

